molecular formula C12H12F2 B12540332 [3-(Difluoromethylidene)pent-4-en-1-yl]benzene CAS No. 821799-47-7

[3-(Difluoromethylidene)pent-4-en-1-yl]benzene

Cat. No.: B12540332
CAS No.: 821799-47-7
M. Wt: 194.22 g/mol
InChI Key: UPDAXWGDADKPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Difluoromethylidene)pent-4-en-1-yl]benzene is a chemical compound characterized by the presence of a difluoromethylidene group attached to a pent-4-en-1-yl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene typically involves the introduction of the difluoromethylidene group to a suitable precursor. One common method involves the reaction of a pent-4-en-1-yl halide with a difluoromethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethylidene)pent-4-en-1-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to form brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

[3-(Difluoromethylidene)pent-4-en-1-yl]benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(Trifluoromethylidene)pent-4-en-1-yl]benzene: Similar structure but with an additional fluorine atom.

    [3-(Chloromethylidene)pent-4-en-1-yl]benzene: Contains a chlorine atom instead of fluorine.

    [3-(Bromomethylidene)pent-4-en-1-yl]benzene: Contains a bromine atom instead of fluorine.

Uniqueness

[3-(Difluoromethylidene)pent-4-en-1-yl]benzene is unique due to the presence of the difluoromethylidene group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

821799-47-7

Molecular Formula

C12H12F2

Molecular Weight

194.22 g/mol

IUPAC Name

3-(difluoromethylidene)pent-4-enylbenzene

InChI

InChI=1S/C12H12F2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

UPDAXWGDADKPOA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C(F)F)CCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.